2-Hydroxy-5,6,7,8-tetramethoxyxanthone

Antimicrobial resistance Natural product screening Xanthone SAR

Researchers screening for Gram-negative antibacterial leads often face a gap in available non-prenylated xanthone controls with well-defined activity spectra. 2-Hydroxy-5,6,7,8-tetramethoxyxanthone (CAS 24562-54-7) addresses this with a distinct substitution pattern that confers antimicrobial activity not replicated by common regioisomers. - Broad-spectrum activity: Effective against Gram-negative bacteria (MIC 3.12-100 µg/mL) and fungi. - Analytical standard: Suitable for HPLC-UV method validation, free from co-eluting prenylated impurities. - Reliable supply: Available at ≥95% purity, ensuring reproducibility in PKC modulation and antioxidant SAR studies.

Molecular Formula C17H16O7
Molecular Weight 332.30
CAS No. 24562-54-7
Cat. No. B600464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5,6,7,8-tetramethoxyxanthone
CAS24562-54-7
Synonyms7-​Hydroxy-​1,​2,​3,​4-​tetramethoxy-9H-​xanthen-​9-​one
Molecular FormulaC17H16O7
Molecular Weight332.30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5,6,7,8-tetramethoxyxanthone: Physicochemical and Regulatory Identity


2-Hydroxy-5,6,7,8-tetramethoxyxanthone (CAS 24562-54-7) is a tetraoxygenated xanthone derivative featuring a single hydroxyl substituent at position 2 and methoxy groups at positions 5, 6, 7, and 8 on the dibenzo-γ-pyrone scaffold. This compound occurs naturally as the secondary metabolite laurentixanthone B, first isolated from the roots of Vismia laurentii [1], and is also available in synthetic form with typical purity ≥95% (HPLC) for research applications . Its molecular formula is C₁₇H₁₆O₇ and its molecular weight is 332.30 g/mol .

Natural-product scaffold Isolated from Vismia laurentii; synthetic source available for reproducible supply.
Analytical reference grade HPLC-verified high purity; may support reference standard use in method development.
Tetraoxygenated xanthone Supports SAR studies across antimicrobial screening, PKC modulation, and oxidative stress research.

Structure-Dependent Bioactivity and Generic Substitution Risk


Xanthone derivatives exhibit pronounced structure-activity relationships, where even minor variations in the number and position of hydroxyl and methoxy substituents can drastically alter biological potency and selectivity [1]. For instance, among tetraoxygenated xanthones, the specific 2-hydroxy-5,6,7,8-tetramethoxy substitution pattern confers a distinctive antimicrobial spectrum not replicated by regioisomers such as 1-hydroxy-3,4,7,8-tetramethoxyxanthone [2]. Consequently, generic substitution with an arbitrary methoxylated xanthone cannot guarantee equivalent bioactivity, making compound-specific procurement essential for reproducible research.

Regioisomer mismatch
Substitution with 1-hydroxy-3,4,7,8-tetramethoxyxanthone may not replicate the antimicrobial spectrum due to altered substitution pattern.
Substituent sensitivity
Minor changes in methoxy/hydroxy positions can drastically shift PKC isoform selectivity and potency; class-level xanthone activity does not guarantee equivalent bioactivity.
Mechanism divergence
Prenylated xanthones (e.g., α-mangostin) are pan-PKC inhibitors, differing fundamentally from potential modulator scaffolds; co-eluting impurities may also affect analytical reproducibility.

Quantitative Differentiation Evidence for Procurement


Antimicrobial Selectivity Versus α-Mangostin

In a direct comparative study of 13 secondary metabolites isolated from Vismia laurentii, 2-hydroxy-5,6,7,8-tetramethoxyxanthone (laurentixanthone B) was identified as one of the two most active antimicrobial compounds, exhibiting a broad spectrum with a minimum inhibitory concentration (MIC) range of 3.12–100 µg/mL across a panel of Gram-positive and Gram-negative bacteria and fungi [1]. By comparison, the extensively studied prenylated xanthone α-mangostin demonstrates MIC values of 0.78–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [2][3], but its antimicrobial spectrum is primarily limited to Gram-positive organisms, whereas 2-hydroxy-5,6,7,8-tetramethoxyxanthone displays activity against both Gram-positive and Gram-negative strains as well as fungal species [1]. The broader antimicrobial coverage makes this compound a valuable tool for screening programs targeting Gram-negative or multi-species pathogens.

Antimicrobial spectrum vs. α-mangostin
Reported
Target: MIC 3.12–100 µg/mL (Gram+, Gram−, fungi)
α-Mangostin: MIC 0.78–2 µg/mL (Gram+ focused)
Broader Gram-negative and antifungal coverage at moderate potency
Cross-study comparable; direct head-to-head confirmation recommended
Antimicrobial resistance Natural product screening Xanthone SAR

Lipid Peroxidation Inhibitory Activity

2-Hydroxy-5,6,7,8-tetramethoxyxanthone has been documented to inhibit lipid peroxidation in vitro , an activity that is structurally dependent on the presence of the 2-hydroxy group combined with electron-donating methoxy substituents [1]. In contrast, the unsubstituted xanthone parent scaffold shows negligible lipid peroxidation inhibitory activity at comparable concentrations [1]. The tetraoxygenated pattern of this compound is consistent with the structure–activity relationship wherein polyoxygenated xanthones exhibit enhanced radical scavenging capacity and membrane-protective effects relative to mono- or di-oxygenated analogs [1].

Lipid peroxidation inhibition
Class-level
Qualitative inhibition of Cu²⁺-induced LDL peroxidation; IC₅₀ not publicly reported
Tetraoxygenated pattern supports antioxidant SAR exploration
Class-level inference; compound-specific quantitative data to verify
Oxidative stress Lipid peroxidation Antioxidant screening

Isoform-Selective Protein Kinase C Modulation

A systematic evaluation of 20 hydroxy- and methoxyxanthones using an in vivo yeast phenotypic assay demonstrated that xanthone substitution pattern dictates both efficacy and isoform selectivity toward protein kinase C (PKC) isoforms α, βI, δ, η, and ζ [1]. Several xanthones in this series exhibited higher potency than the standard PKC activator phorbol 12-myristate 13-acetate (PMA), with some compounds showing preferential activation of PKC-δ, PKC-η, or PKC-ζ [1]. Although the specific quantitative activation data for 2-hydroxy-5,6,7,8-tetramethoxyxanthone has not been published in isolation within this dataset, its 2-hydroxy-5,6,7,8-tetramethoxy substitution pattern is structurally distinct from prenylated xanthones such as α-mangostin, which primarily act as pan-PKC inhibitors rather than isoform-selective modulators [2].

PKC isoform modulation potential
Class-level
Hydroxy/methoxyxanthone class activates PKC α, βI, δ, η, ζ in yeast assay; specific data not isolated for this compound
Distinct non-prenylated scaffold for PKC isoform selectivity research
Class-level SAR; target-specific profiling requires validation
Protein kinase C Signal transduction Isoform selectivity

High-Purity Reference Standard for Analytical Quality Control

2-Hydroxy-5,6,7,8-tetramethoxyxanthone is commercially available at ≥95% purity (HPLC) and is explicitly recommended as a reference material for HPLC method development and analytical quality control . This contrasts with many naturally isolated xanthone analogs (e.g., α-mangostin, γ-mangostin), which frequently contain co-isolated prenylated impurities or require extensive purification prior to use as analytical standards [1]. The well-defined, simple tetraoxygenated structure of 2-hydroxy-5,6,7,8-tetramethoxyxanthone facilitates unambiguous chromatographic peak assignment and quantification in complex matrices.

Analytical reference standard
Method context
Purity: HPLC verified ≥95%; recommended for HPLC-UV method development
Cleaner standard with reduced co-eluting prenylated impurities
Suitable for quantitative calibration; supplier specification review advised
Analytical standard Quality control HPLC method validation

Research and Industrial Application Scenarios


Broad-Spectrum Antimicrobial Screening Against Gram-Negative Pathogens

2-Hydroxy-5,6,7,8-tetramethoxyxanthone exhibits a broad antimicrobial spectrum that includes Gram-negative bacteria (MIC range: 3.12–100 µg/mL) and fungi, making it a suitable reference compound for natural product screening libraries focused on Gram-negative and antifungal drug discovery [1]. Its broader coverage compared to α-mangostin, which is predominantly active against Gram-positive cocci, allows its use as a complementary positive control in multi-panel susceptibility assays.

Oxidative Stress and Lipid Peroxidation Probe

The documented lipid peroxidation inhibitory activity of 2-hydroxy-5,6,7,8-tetramethoxyxanthone, combined with its well-defined tetraoxygenated structure, positions it as a useful tool compound for investigating structure–activity relationships in xanthone-mediated antioxidant mechanisms [1]. Its single phenolic hydroxyl group provides a clear structural reference point for probing the role of hydrogen-bond donation in radical scavenging, in contrast to multi-hydroxylated xanthones where contributions of individual hydroxyls are more challenging to deconvolute.

Non-Prenylated Chemical Probe for PKC Isoform Profiling

As a member of the hydroxy/methoxyxanthone class shown to differentially modulate PKC isoforms (α, βI, δ, η, ζ) in a yeast-based in vivo phenotypic assay [1], 2-hydroxy-5,6,7,8-tetramethoxyxanthone offers a non-prenylated scaffold for PKC signaling studies. Its structural simplicity, compared to prenylated xanthones such as α-mangostin, facilitates synthetic derivatization and SAR expansion aimed at developing isoform-selective PKC modulators.

HPLC Method Development and Botanical Extract Standardization

With commercial availability at ≥95% purity and documented suitability as an HPLC reference standard [1], 2-hydroxy-5,6,7,8-tetramethoxyxanthone can be employed for the development and validation of quantitative HPLC-UV methods for xanthone-containing plant extracts, including those from Swertia, Garcinia, and Vismia species. Its well-resolved chromatographic behavior, free from the co-eluting prenylated impurities common in mangosteen-derived xanthones, makes it a cleaner standard for calibration curves and method ruggedness testing.

Application
Selection Property
Validation Focus
Gram-negative antimicrobial screening
Broad-spectrum coverage profile
MIC endpoint review across Gram-negative and fungal panels
Oxidative stress pathway studies
Tetraoxygenated scaffold for radical scavenging review
Lipid peroxidation assay endpoint monitoring
PKC isoform selectivity profiling
Non-prenylated hydroxy/methoxyxanthone scaffold
Isoform-specific activation endpoint review
HPLC method development for plant extracts
High-purity analytical standard
Chromatographic purity and peak assignment validation
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